2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is known for its high yield and regioselectivity .
Step 1: Synthesis of the tetrazole ring by reacting naphthalen-2-yl azide with an alkyne in the presence of a copper(I) catalyst.
Step 2: Formation of the quinoxaline ring through a condensation reaction involving appropriate precursors.
Step 3: Coupling of the tetrazole and quinoxaline intermediates via a sulfanyl linkage to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole and quinoxaline rings play crucial roles in this binding process.
Comparison with Similar Compounds
Similar Compounds
N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides: These compounds also feature a naphthalene and tetrazole ring but differ in their additional functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring but with different substituents and a triazole ring.
Properties
Molecular Formula |
C21H15N7OS |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H15N7OS/c29-20(24-16-6-8-18-19(12-16)23-10-9-22-18)13-30-21-25-26-27-28(21)17-7-5-14-3-1-2-4-15(14)11-17/h1-12H,13H2,(H,24,29) |
InChI Key |
GCTZUXKHGAQQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)SCC(=O)NC4=CC5=NC=CN=C5C=C4 |
Origin of Product |
United States |
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